molecular formula C12H17NO2 B13289724 n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine

n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13289724
M. Wt: 207.27 g/mol
InChI Key: NKURNCLAWDCGQM-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an amine group attached to the benzodioxole ring, along with a 2-methylbutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-methylbutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzodioxole-5-quinone derivatives.

    Reduction: Formation of N-(2-methylbutyl)-2H-1,3-benzodioxol-5-amine derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-carboxamide
  • N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine hydrochloride

Uniqueness

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine is unique due to its specific structural features, including the presence of the benzodioxole ring and the 2-methylbutyl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylbutyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-3-9(2)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

NKURNCLAWDCGQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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